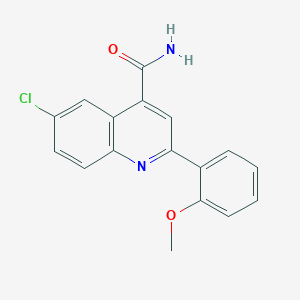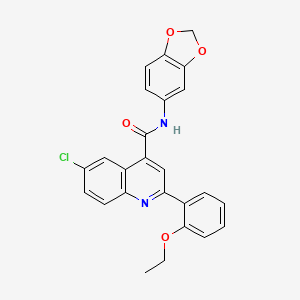
6-chloro-2-(2-methoxyphenyl)-4-quinolinecarboxamide
説明
6-chloro-2-(2-methoxyphenyl)-4-quinolinecarboxamide, also known as CQMA, is a chemical compound that has been widely studied in scientific research. This compound belongs to the class of quinoline derivatives, which have been found to exhibit a range of biological activities. CQMA has been investigated for its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 6-chloro-2-(2-methoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell growth and division. This compound has also been shown to modulate the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. This compound has also been found to modulate the expression of certain genes and proteins that are involved in cell cycle regulation and apoptosis. In vivo studies have shown that this compound can inhibit tumor growth and improve survival in animal models of cancer.
実験室実験の利点と制限
6-chloro-2-(2-methoxyphenyl)-4-quinolinecarboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a cost-effective tool for studying various biological processes. Another advantage is that it exhibits a range of biological activities, which makes it a versatile tool for studying different systems. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret some of the experimental results.
将来の方向性
There are several future directions for research on 6-chloro-2-(2-methoxyphenyl)-4-quinolinecarboxamide. One direction is to further elucidate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to investigate its effects on other biological systems, such as the immune system and the microbiome. Additionally, this compound could be used as a starting point for the development of new quinoline derivatives with improved biological activities and pharmacological properties.
科学的研究の応用
6-chloro-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In pharmacology, this compound has been studied for its effects on various biological processes, such as cell proliferation and apoptosis. In biochemistry, this compound has been used as a tool for studying the structure and function of proteins and enzymes.
特性
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-5-3-2-4-11(16)15-9-13(17(19)21)12-8-10(18)6-7-14(12)20-15/h2-9H,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZAZRQBUHNWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[2-[4-(aminocarbonyl)-1-piperidinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B4679114.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B4679128.png)

![1-(2,6-dichlorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide](/img/structure/B4679148.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4679158.png)

![methyl 2-({2-cyano-3-[4-methoxy-3-(methoxymethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4679202.png)
![3-[(2-ethylbutanoyl)amino]-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4679204.png)
![3-(5-{[(2-methoxybenzyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4679212.png)
![4-({[(4-iodophenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4679219.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4679232.png)
![2-{[3-(3,4-dimethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4679236.png)
